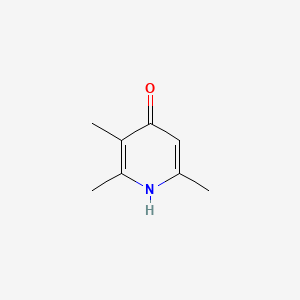

2,3,6-Trimethylpyridin-4(1H)-one

Description

2,3,6-Trimethylpyridin-4(1H)-one is a substituted pyridine derivative featuring methyl groups at the 2-, 3-, and 6-positions and a ketone group at the 4-position. Pyridinones are of significant interest due to their roles in medicinal chemistry, catalysis, and material science. The methyl substituents in this compound likely influence its electronic and steric properties, affecting solubility, reactivity, and biological interactions .

Properties

IUPAC Name |

2,3,6-trimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-8(10)6(2)7(3)9-5/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJWLSITSJBUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethylpyridin-4(1H)-one typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,3,6-trimethylpyridine with an oxidizing agent to introduce the ketone group at the 4 position. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylpyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: 2,3,6-Trimethylpyridin-4-ol.

Substitution: Derivatives with substituted methyl groups.

Scientific Research Applications

2,3,6-Trimethylpyridin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylpyridin-4(1H)-one involves its interaction with specific molecular targets. The ketone group at the 4 position can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups may also play a role in modulating the compound’s hydrophobic interactions with biological membranes and proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

- 2,3,6-Trihydroxypyridine: This compound () shares a similar substitution pattern but with hydroxyl groups instead of methyl substituents. The hydroxyl groups enhance hydrogen-bonding capacity and redox activity, making it a substrate for bacterial oxidative enzymes.

- Methyl groups, being electron-donating but less reactive, may render 2,3,6-trimethylpyridin-4(1H)-one more stable under oxidative conditions compared to amino-substituted analogs .

Table 1: Key Properties of Structurally Similar Pyridine Derivatives

Contradictions and Limitations

- Enzyme Substrate Specificity: suggests that even minor structural changes (e.g., methyl vs. hydroxyl groups at position 4) drastically alter enzyme recognition. This complicates predictions about this compound’s biological interactions .

- Antioxidant Activity: While phenolic compounds dominate antioxidant assays (), non-phenolic analogs like the target compound may exhibit activity through alternative mechanisms, such as radical stabilization via conjugation .

Biological Activity

2,3,6-Trimethylpyridin-4(1H)-one, also known as 4(1H)-pyridinone, is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHN\O

IUPAC Name : this compound

The compound features a pyridine ring with three methyl groups at positions 2, 3, and 6 and a carbonyl group at position 4. This unique structure contributes to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it can interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound against various pathogens. A study reported that this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. One study demonstrated a dose-dependent reduction in cell viability in human breast cancer cells treated with this compound .

Case Study 1: Antioxidant Activity Assessment

In a controlled experiment assessing antioxidant capacity using the DPPH radical scavenging method, this compound demonstrated a significant reduction in DPPH radical concentration. The IC50 value was determined to be approximately 25 µg/mL, indicating strong antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that treatment with concentrations as low as 64 µg/mL could inhibit bacterial growth effectively. The compound's mechanism was further explored through time-kill studies which showed a rapid decline in bacterial counts within hours of exposure .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structure of 2,3,6-Trimethylpyridin-4(1H)-one?

- Methodology : Use a combination of -NMR, -NMR, and IR spectroscopy.

- -NMR identifies proton environments, such as methyl groups ( ppm) and aromatic protons.

- -NMR confirms carbonyl ( ppm) and methyl-substituted carbons.

- IR detects the lactam carbonyl stretch ().

Q. How can synthetic routes for this compound be optimized for yield and purity?

- Approach :

Cyclocondensation : React β-keto esters with methyl-substituted amines under acidic conditions.

Mitsunobu Reaction : For regioselective alkylation, as demonstrated in terpyridine synthesis .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Optimization : Adjust reaction time, temperature, and catalyst (e.g., -TsOH) to minimize byproducts. Yield improvements (e.g., from 19% to 67%) are achievable via solvent polarity adjustments .

Q. What experimental conditions are critical for studying the compound’s stability?

- Protocol :

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 25–60°C, monitoring via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points.

Advanced Research Questions

Q. How do electronic effects of methyl substituents influence the reactivity of this compound in electrophilic substitution?

- Methodology :

Computational Analysis : Use DFT to map electron density (e.g., HOMO/LUMO) and predict reactive sites.

Experimental Validation : Perform nitration or halogenation, analyzing regioselectivity via -NMR.

- Key Insight : Methyl groups at positions 2,3,6 may sterically hinder C-5 and activate C-7 for substitution, as seen in similar pyridinones .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : If antimicrobial assays show variability:

Standardize Assays : Use consistent strains (e.g., S. aureus ATCC 25923) and protocols (e.g., broth microdilution).

SAR Analysis : Compare methyl substitution patterns with analogs (e.g., 5-aminomethyl derivatives in ).

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to isolate structural contributors to activity .

Q. How can structural modifications enhance the compound’s potential as a kinase inhibitor?

- Design Framework :

Scaffold Hybridization : Fuse with pyrazolo[3,4-d]pyrimidin-4-amine cores to mimic ATP-binding motifs .

Docking Studies : Use AutoDock Vina to predict binding affinity with kinases (e.g., EGFR).

- Synthetic Challenges : Address solubility via PEGylation or sulfonation, guided by logP calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.